Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate

IKKβ inhibitor NF-κB pathway Allosteric modulation

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate (CAS 868213-58-5) is a synthetic sulfonylpiperidine derivative with the molecular formula C16H22BrNO5S and a molecular weight of 420.32 g/mol. The compound features a piperidine ring bearing an ethyl ester at the 3-position and an N-sulfonyl group linked to a 4-bromo-3-ethoxyphenyl moiety.

Molecular Formula C16H22BrNO5S
Molecular Weight 420.32
CAS No. 868213-58-5
Cat. No. B2784553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate
CAS868213-58-5
Molecular FormulaC16H22BrNO5S
Molecular Weight420.32
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Br
InChIInChI=1S/C16H22BrNO5S/c1-3-22-15-10-13(7-8-14(15)17)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3
InChIKeyGTKBPNOBCPQJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate (CAS 868213-58-5): Procurement-Relevant Structural and Physicochemical Baseline


Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate (CAS 868213-58-5) is a synthetic sulfonylpiperidine derivative with the molecular formula C16H22BrNO5S and a molecular weight of 420.32 g/mol . The compound features a piperidine ring bearing an ethyl ester at the 3-position and an N-sulfonyl group linked to a 4-bromo-3-ethoxyphenyl moiety . This scaffold places it within a broader class of sulfonylpiperidine-based bioactive molecules, which have been investigated as inhibitors of long-chain fatty acyl elongase (LCE) [1] and as allosteric modulators of IκB kinase β (IKKβ) [2]. However, despite its structural membership in these pharmacologically relevant classes, no peer-reviewed studies or patents were identified that directly characterize the biological activity, selectivity, or physicochemical properties specific to this exact compound. The available vendor-reported purity is typically 95% .

Why In-Class Sulfonylpiperidines Cannot Substitute for Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate in Research Procurement


Generic substitution among sulfonylpiperidine derivatives is precluded by the established structure-activity relationship (SAR) within both the LCE inhibitor and IKKβ allosteric modulator classes [1][2]. In the IKKβ series, the nature and position of substituents on the benzenesulfonyl ring critically determine inhibitory potency: a 3,4-dichloro-2-ethoxy substitution (compound 124) yields an IC50 of 35.4 μM, whereas a 4-bromo-3-ethoxy pattern combined with a piperidine-3-carboxylate ester is structurally distinct and lacks any published activity data [2]. Similarly, in the LCE inhibitor patent family, the identity of the piperidine 3-substituent (amide vs. ester) governs target engagement and metabolic stability [1]. Consequently, substitution without experimental validation risks introducing an inactive or uncharacterized analog, undermining experimental reproducibility and wasting procurement resources.

Quantitative Differential Evidence for Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate vs. Closest Analogs


IKKβ Allosteric Inhibition: Structural Analog Comparison Reveals Uncharacterized Target Compound

The closest structurally characterized analog in the IKKβ allosteric inhibitor series is 3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (compound 124), which inhibits NF-κB transcriptional activity with an IC50 of 35.4 ± 5.3 μM in a dual-luciferase reporter gene assay in TNFα-stimulated cells [1]. The target compound, ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate, differs in three key structural features: (i) 4-bromo instead of 3,4-dichloro substitution on the phenyl ring, (ii) an unsubstituted piperidine ring instead of 2,2,6,6-tetramethylpiperidine, and (iii) a 3-ethyl carboxylate group instead of a secondary amine at the piperidine 4-position. The SAR reported in the reference study indicates that minor alterations to the aryl sulfonamide group can abolish activity entirely (e.g., compounds A50, A52, A85, A88 all showed IC50 >200 μM) [1]. No activity data are available for the target compound, meaning its IKKβ inhibitory potency cannot be inferred from this analog series and must be determined experimentally.

IKKβ inhibitor NF-κB pathway Allosteric modulation

LCE Inhibitor Patent Scope: Positional Isomer Differentiation and Target Compound Absence

The patent family encompassing 3-substituted sulfonylpiperidine derivatives (US 8,367,698) discloses a broad generic formula (I) that theoretically covers the target compound's core scaffold [1]. However, the exemplified compounds in the patent focus on 3-carboxamide derivatives (e.g., N-aryl or N-heteroaryl carboxamides at the piperidine 3-position), with no specific example possessing a 3-ethyl carboxylate ester [1]. The closest exemplified positional isomer is ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate (CAS 1048346-74-2), which differs in the position of the ester group (4-carboxylate vs. 3-carboxylate). The patent explicitly teaches that the nature of the 3-substituent (R3: hydrogen, C1-6 alkyl, or forms a ring with M1-M4) is a critical determinant of LCE inhibitory activity [1]. No LCE inhibition data are available for the target 3-carboxylate ester, whereas the 4-carboxylate positional isomer is commercially cataloged but also lacks published biological data .

Long-chain fatty acyl elongase LCE inhibitor Metabolic disease

Physicochemical Property Differentiation: Computed vs. Experimental Data Gap

The target compound has a vendor-reported molecular weight of 420.32 g/mol, molecular formula C16H22BrNO5S, and typical purity of 95% . The structurally related 4-carboxylate positional isomer (CAS 1048346-74-2) shares the identical molecular formula and molecular weight (420.3 g/mol) . Without experimentally measured values for logP, aqueous solubility, melting point, or pKa for either compound, no physicochemical differentiation can be established. The presence of the bromine atom (monoisotopic mass contribution ~79/81 Da) provides a characteristic isotope pattern useful for mass spectrometry identification, but this feature is conserved across all 4-bromo-3-ethoxybenzenesulfonyl derivatives and does not differentiate the target compound from its regioisomers .

Physicochemical properties ADME prediction Compound quality

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate: Evidence-Supported Application Scenarios for Scientific Procurement


Exploratory LCE Inhibitor SAR: 3-Carboxylate Ester Probe Synthesis

This compound is most appropriately sourced as a key intermediate or scaffold-hopping probe in LCE inhibitor SAR campaigns. The patent literature establishes that 3-substituted sulfonylpiperidines with amide linkages at the 3-position exhibit LCE inhibition, but the 3-ester series remains unexplored [1]. Procuring this compound enables systematic investigation of ester vs. amide bioisosterism at the piperidine 3-position, potentially yielding metabolically distinct leads with altered pharmacokinetic profiles.

IKKβ Allosteric Modulator Chemical Space Exploration

The 4-bromo-3-ethoxybenzenesulfonyl motif is structurally adjacent to the 3,4-dichloro-2-ethoxy pharmacophore identified in the first-in-class IKKβ allosteric inhibitor (compound 124, IC50 35.4 μM) [2]. This compound can serve as a starting point for halogen-substitution SAR to probe the electronic and steric requirements of the IKKβ allosteric pocket, provided that researchers are prepared to conduct de novo activity screening, as no IC50 data exist for this specific compound [2].

Regiochemical Selectivity Studies: 3-Carboxylate vs. 4-Carboxylate Piperidine Series

The commercial availability of both the 3-carboxylate (CAS 868213-58-5) and 4-carboxylate (CAS 1048346-74-2) positional isomers enables head-to-head regiochemical SAR studies [1]. Such studies are warranted given the critical role of the ester position in determining the spatial orientation of the carboxylate group relative to the sulfonamide pharmacophore, which may influence target protein binding in both LCE and IKKβ contexts [1][2].

Synthetic Methodology Development: Bromoaryl Cross-Coupling Substrate

The presence of the aryl bromide group provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to generate diverse biaryl or aminoaryl derivatives [1]. This compound can be procured as a late-stage diversification substrate for generating small focused libraries around the sulfonylpiperidine core, applicable to both LCE and IKKβ target programs.

Quote Request

Request a Quote for Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.